Insurmountable Antagonism with Slow Off-Rate Kinetics Confers Superior Target Engagement Under High LPA Conditions
ACT-1016-0707 demonstrates insurmountable LPA1 antagonism in vitro, characterized by slow dissociation from the receptor (slow off-rate kinetics). This property enables efficient and sustained inhibition of LPA1 signaling even in the presence of high concentrations of the endogenous agonist lysophosphatidic acid (LPA). [1] In direct side-by-side comparison in a murine skin vascular leakage model (in vivo target engagement assay), ACT-1016-0707 exhibited potent and highly efficient prevention of LPA-induced vascular leakage, while surmountable LPA1 antagonists showed significantly reduced efficacy under the same conditions. [2]
| Evidence Dimension | In vivo target engagement (prevention of LPA-induced skin vascular leakage) |
|---|---|
| Target Compound Data | Potent and highly efficient prevention of LPA-induced skin vascular leakage; complete target engagement maintained even at elevated LPA concentrations. |
| Comparator Or Baseline | Surmountable LPA1 antagonists (not individually named in the abstract) |
| Quantified Difference | Qualitative differentiation: insurmountable antagonist maintained efficacy, while surmountable antagonists showed reduced efficacy. The study is described as the first to demonstrate functional in vivo evidence of insurmountable LPA1 antagonist superiority by side-by-side comparison. |
| Conditions | Murine skin vascular leakage model (in vivo target engagement assay); high LPA concentration conditions |
Why This Matters
Insurmountable antagonism ensures sustained receptor inhibition in fibrotic tissues where LPA concentrations are elevated, potentially translating into superior antifibrotic efficacy compared to surmountable antagonists.
- [1] Birker-Robaczewska M, Brotschi C, Bürki C, Morrison K, Froidevaux S, Delahaye S, Nayler O, Bolli MH. The novel lysophosphatidic acid receptor 1-selective antagonist, ACT-1016-0707, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis. J Pharmacol Exp Ther. 2025 Mar;392(3):103396. View Source
- [2] Idorsia Pharmaceuticals Ltd. Data on file; as described in Birker-Robaczewska et al., J Pharmacol Exp Ther. 2025. View Source
